molecular formula C20H20N4O3S3 B2829230 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 941997-38-2

2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2829230
CAS No.: 941997-38-2
M. Wt: 460.59
InChI Key: SNNXYQPGSVOGTL-UHFFFAOYSA-N
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Description

2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic, thiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Thiophene Moiety: This step may involve the use of thiophene derivatives and coupling reactions.

    Acetylation and Amidation: The final steps often include acetylation of the aromatic amine and amidation to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide
  • **N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((furan-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide
  • **N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S3/c1-13(25)22-14-4-6-15(7-5-14)23-19(27)12-30-20-24-16(11-29-20)9-18(26)21-10-17-3-2-8-28-17/h2-8,11H,9-10,12H2,1H3,(H,21,26)(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNXYQPGSVOGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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